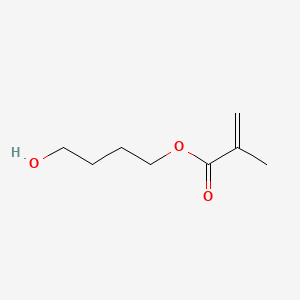

4-Hydroxybutyl methacrylate

Description

The exact mass of the compound this compound is 158.094294304 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxybutyl Methacrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Hydroxybutyl methacrylate (B99206) (4-HBMA), a crucial monomer in the development of advanced polymers for biomedical and pharmaceutical applications. The primary focus of this document is the esterification route, a common and effective method for producing high-purity 4-HBMA. This guide provides a thorough overview of the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction

4-Hydroxybutyl methacrylate (4-HBMA) is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive hydroxyl group. This unique structure makes it an invaluable building block in polymer chemistry, enabling the synthesis of materials with tailored hydrophilicity, flexibility, and crosslinking capabilities. These properties are highly desirable in applications such as drug delivery systems, hydrogels, dental materials, and specialty coatings. The synthesis of 4-HBMA is typically achieved through the esterification of methacrylic acid with 1,4-butanediol (B3395766) or the transesterification of an alkyl methacrylate with 1,4-butanediol. This guide will explore the direct esterification pathway in detail.

Chemical Reaction Pathway

The synthesis of 4-HBMA via direct esterification involves the reaction of methacrylic acid with 1,4-butanediol in the presence of an acid catalyst. The reaction proceeds by the nucleophilic attack of the hydroxyl group of 1,4-butanediol on the carbonyl carbon of methacrylic acid, leading to the formation of an ester bond and the elimination of a water molecule.

Caption: Chemical reaction scheme for the synthesis of 4-HBMA.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 4-HBMA via direct esterification, based on established laboratory procedures.

Materials and Equipment

-

Reactants: Methacrylic acid (MA), 1,4-Butanediol (BDO)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst.

-

Inhibitor: Hydroquinone or another suitable polymerization inhibitor.

-

Solvent: n-Hexane or another azeotropic solvent to facilitate water removal.

-

Equipment: A reactor equipped with a reflux condenser, a thermometer, a stirrer, and a Dean-Stark apparatus for azeotropic water removal.

Synthesis Procedure

-

Reactor Setup: A reactor is charged with methacrylic acid, 1,4-butanediol, a polymerization inhibitor such as hydroquinone, a catalyst like p-toluenesulfonic acid, and an azeotropic solvent like n-hexane.[1]

-

Reaction: The mixture is heated to a temperature range of 70°C to 85°C.[1] The reaction is carried out while azeotropically removing the water produced during the reaction using a Dean-Stark trap.[1]

-

Monitoring: The reaction progress is monitored by observing the cessation of water collection in the Dean-Stark apparatus.[1]

-

Cooling and Analysis: Once the reaction is complete, the solution is cooled. A sample is then taken for analysis to determine the conversion of reactants and the selectivity towards this compound.[1]

-

Purification: The crude product can be purified through various methods, including neutralization of the acid catalyst, followed by extraction and distillation to obtain high-purity 4-HBMA.[1][2]

Experimental Workflow

The general workflow for the synthesis of 4-HBMA is depicted in the following diagram.

Caption: Experimental workflow for 4-HBMA synthesis.

Data Presentation

The following table summarizes quantitative data from various experimental conditions for the synthesis of 4-HBMA.

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Methacrylic Acid | 860 g | - |

| Acrylic Acid | - | - |

| 1,4-Butanediol | 900 g | - |

| Catalyst | ||

| p-Toluenesulfonic Acid | 60 g | - |

| Inhibitor | ||

| Hydroquinone | 1.5 g | - |

| Solvent | ||

| n-Hexane | 1000 g | - |

| Reaction Conditions | ||

| Temperature | 70-85°C[1] | 70-80°C[1] |

| Results | ||

| Conversion of Methacrylic Acid | 99.1%[1] | - |

| Conversion of Acrylic Acid | - | 99.5%[1] |

| Conversion of 1,4-Butanediol | 94.0%[1] | 94.0%[1] |

| Selectivity of 4-HBMA (based on Methacrylic Acid) | 99.0%[1] | - |

| Selectivity of 4-HBMA (based on Acrylic Acid) | - | 99.0%[1] |

| Selectivity of 4-HBMA (based on 1,4-Butanediol) | 93.0%[1] | 92.3%[1] |

Conclusion

The synthesis of this compound via direct esterification of methacrylic acid and 1,4-butanediol is a robust and efficient method. By carefully controlling reaction parameters such as temperature, catalyst concentration, and efficient water removal, high conversions and selectivities can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important monomer for a wide range of applications in materials science and drug development. Further optimization of purification techniques can lead to the production of polymer-grade 4-HBMA suitable for even the most demanding applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Free Radical Polymerization of 4-Hydroxybutyl Methacrylate (B99206) for Drug Delivery Applications

This technical guide provides a comprehensive overview of the free radical polymerization of 4-Hydroxybutyl methacrylate (4-HBMA), a versatile monomer for the synthesis of advanced polymers for drug delivery systems. The resulting polymer, poly(this compound) or P(4-HBMA), possesses a unique combination of hydrophilicity, biocompatibility, and thermoresponsive properties. This document focuses on controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is the state-of-the-art method for producing well-defined P(4-HBMA) suitable for biomedical applications. A comparison with conventional free radical polymerization is also provided.

Introduction to Poly(this compound)

Poly(this compound) is a polymer with significant potential in the field of drug delivery. Its pendant hydroxyl groups provide a site for further functionalization or drug conjugation, and its tunable hydrophilicity allows for the formation of stimulus-responsive nanoparticles. In aqueous environments, copolymers containing P(4-HBMA) can self-assemble into various morphologies, such as spheres, worms, and vesicles, which can encapsulate therapeutic agents.[1] The release of these agents can then be triggered by changes in temperature, making P(4-HBMA) an excellent candidate for targeted and controlled drug release systems.[2][3]

The properties of P(4-HBMA), such as its molecular weight, molecular weight distribution (polydispersity), and architecture, are critical to its function in drug delivery systems. These properties are highly dependent on the polymerization method employed. While conventional free radical polymerization can be used to synthesize P(4-HBMA), it offers limited control over the polymer characteristics, typically resulting in high polydispersity. In contrast, controlled or living radical polymerization techniques, such as RAFT polymerization, allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for reproducible and effective drug delivery vehicles.

Polymerization Mechanisms

Conventional Free Radical Polymerization (FRP)

Conventional free radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.

-

Initiation: A free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary free radicals. These radicals then react with a 4-HBMA monomer molecule to form an initiated monomer radical.

-

Propagation: The initiated monomer radical rapidly adds to other 4-HBMA molecules, propagating the polymer chain.

-

Termination: The growth of polymer chains is terminated by bimolecular reactions between two growing chains, either through combination or disproportionation. This termination process is random and leads to a broad molecular weight distribution (high polydispersity index, PDI).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low PDIs. It follows a similar mechanism to conventional FRP but with the addition of a RAFT agent, typically a thiocarbonylthio compound.

-

Initiation: Similar to FRP, a standard free radical initiator is used to generate radicals.

-

Reversible Chain Transfer: The key to RAFT is a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. A propagating radical reacts with the RAFT agent to form a dormant species and a new radical. This new radical can then initiate the polymerization of other monomers.

-

Propagation: The continuous exchange between active and dormant states ensures that all polymer chains grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution.

The general mechanism of RAFT polymerization is depicted in the following diagram.

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Materials

-

Monomer: this compound (4-HBMA), inhibitor removed prior to use.

-

Initiators: 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (ACVA), Potassium persulfate (KPS), Ascorbic acid (AsAc).

-

RAFT Agent: Dithiocarbamate-based RAFT agents (e.g., DDMAT) are commonly used for acrylate (B77674) polymerization.

-

Solvents: Anhydrous solvents like toluene, ethyl acetate, or N,N-dimethylformamide (DMF) for solution polymerization; deionized water for aqueous dispersion polymerization.

-

Precipitating Solvent: Cold methanol (B129727) or hexane.

Conventional Solution Polymerization of 4-HBMA

This protocol describes a general procedure for the conventional free-radical solution polymerization of 4-HBMA.

-

Monomer and Solvent Preparation: In a reaction flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add the desired amount of purified 4-HBMA and an anhydrous solvent (e.g., toluene).

-

Initiator Addition: Dissolve the desired amount of AIBN in a small amount of the reaction solvent and add it to the reaction flask. The initiator concentration will influence the final molecular weight; higher concentrations lead to lower molecular weights.

-

Degassing: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 70-80 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 4-24 hours).

-

Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent (e.g., cold hexane) while stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

RAFT Aqueous Dispersion Polymerization of 4-HBA

This protocol is adapted from the literature for the synthesis of P(4-HBA) nanoparticles.[4][5]

-

Reaction Setup: To a glass vial, add the DDMAT RAFT agent, 4-hydroxybutyl acrylate (4-HBA) monomer, and the ACVA initiator.[5]

-

Solvent Addition and pH Adjustment: Add deionized water to achieve the desired solids concentration (e.g., 40% w/w). Adjust the pH to 8 using 0.1 M NaOH.[5]

-

Degassing: Deoxygenate the solution by bubbling nitrogen gas through it for 15-30 minutes.[5]

-

Polymerization: Place the sealed vial in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 90 minutes).[4][5]

-

Characterization: The monomer conversion can be monitored by ¹H NMR spectroscopy. The resulting polymer latex can be characterized by GPC, DLS, and TEM.

The experimental workflow for a typical RAFT polymerization is outlined below.

Caption: A typical experimental workflow for RAFT polymerization.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of 4-HBMA. Data for conventional FRP is often characterized by higher PDI values compared to the controlled RAFT process.

| Table 1: RAFT Aqueous Dispersion Polymerization of 4-HBA | ||||

| Target DP | Initiator | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Conversion (%) |

| 150 | ACVA | 17,400 | 1.18 | >97% |

| 250 | ACVA | 26,100 | 1.25 | >97% |

| 650 | KPS/AsAc | Evolves linearly with conversion | <1.30 | >99% |

Data adapted from references[4][5][6]. Mn and PDI are determined by GPC calibrated with PMMA standards.

| Table 2: Expected Properties of P(4-HBMA) from Conventional FRP | ||

| Initiator | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN/BPO | Highly variable, depends on initiator/monomer ratio | Typically > 1.5, often ~2.0 or higher |

Note: Specific data for conventional FRP of 4-HBMA is scarce in recent literature, as research focuses on controlled methods. Values are typical for conventional free-radical processes.

Characterization Protocols

Gel Permeation Chromatography (GPC/SEC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

System: An Agilent 1260 Infinity GPC system or similar.

-

Eluent: HPLC-grade DMF containing 10 mM LiBr is a common mobile phase.[5]

-

Columns: A set of columns suitable for the expected molecular weight range (e.g., two 5 µm Mixed C columns).

-

Detector: A refractive index (RI) detector is typically used.

-

Calibration: The system should be calibrated using near-monodisperse poly(methyl methacrylate) (PMMA) standards.[4][5]

-

Sample Preparation: Dissolve the dried polymer in the eluent at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the polymer structure and to determine monomer conversion.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) can be used.[4]

-

Procedure for Conversion: To determine monomer conversion, the integral of the vinyl proton signals of the monomer (typically between 5.8-6.5 ppm for acrylates) is compared to the integral of a polymer backbone signal (e.g., the broad signals at 1.5-1.9 ppm).[4][5]

-

Structural Analysis of P(4-HBMA):

-

-O-CH₂- (ester): ~4.1 ppm (triplet)

-

-CH₂-OH: ~3.6 ppm (triplet)

-

Polymer Backbone (-CH₂- and -CH-): 1.4 - 2.1 ppm (broad multiplets)

-

Side Chain (-CH₂-CH₂-): ~1.7 and ~1.6 ppm (broad multiplets)

-

Backbone -C(CH₃)-: 0.8 - 1.1 ppm (broad signal)

-

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. For P(4-HBA), the Tg is reported to be below -30 °C.[6] This low Tg indicates high chain mobility at ambient and physiological temperatures.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Poly(hydroxyalkyl methacrylates) typically show good thermal stability up to around 200°C, after which they degrade primarily through depolymerization back to the monomer.

Application in Drug Delivery: Thermoresponsive Behavior

The utility of P(4-HBMA)-based polymers in drug delivery often stems from their thermoresponsive behavior in aqueous solutions. Copolymers containing a hydrophilic block and a thermoresponsive P(4-HBMA) block can self-assemble into nanoparticles. The morphology and hydration of these nanoparticles can change with temperature.[1]

-

Lower Critical Solution Temperature (LCST)-like Behavior: While many polymers like poly(N-isopropylacrylamide) become less soluble upon heating, P(4-HBA) based systems can exhibit increased hydration of the polymer chains at elevated temperatures.[1]

-

Morphological Transitions: These changes in hydration can drive morphological transitions, for example, from spheres to worms or vesicles, as the temperature is changed.[1][2] This transition can be exploited to release an encapsulated drug. A drug-loaded nanoparticle might be stable at physiological temperature (37 °C) but can be triggered to release its payload by a local change in temperature.

The relationship between temperature and nanoparticle morphology, which is central to the drug delivery application, is illustrated below.

Caption: Thermoresponsive drug release mechanism.

Conclusion

The free radical polymerization of this compound, particularly through controlled methods like RAFT polymerization, provides a powerful platform for the development of advanced drug delivery systems. The ability to precisely control the polymer's molecular weight and architecture allows for the fine-tuning of its thermoresponsive properties. This, in turn, enables the design of sophisticated nanoparticles that can encapsulate and release therapeutic agents in response to specific thermal cues. This guide provides the foundational knowledge and protocols for researchers to explore the potential of P(4-HBMA) in their drug development endeavors.

References

- 1. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to the Physical Properties of Poly(4-Hydroxybutyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-hydroxybutyl methacrylate) (P4HBMA) is a hydrophilic polymer with significant potential in the biomedical and pharmaceutical fields. As a member of the poly(hydroxyalkyl methacrylate) family, its inherent biocompatibility, tunable hydrophilicity, and the presence of a reactive hydroxyl group make it a promising candidate for applications such as drug delivery systems, hydrogels, and biomaterial coatings. The pendant hydroxyl group offers a site for further functionalization, allowing for the attachment of targeting ligands, drugs, or cross-linking agents.

This technical guide provides a comprehensive overview of the core physical properties of P4HBMA. While specific experimental data for P4HBMA is not extensively available in peer-reviewed literature, this guide outlines the expected physicochemical characteristics based on the established properties of its structural analogs, such as poly(4-hydroxybutyl acrylate) (P4HBA), poly(2-hydroxyethyl methacrylate) (PHEMA), and poly(2-hydroxypropyl methacrylate) (PHPMA). Crucially, this document details the standardized experimental protocols necessary for the precise characterization of P4HBMA, empowering researchers to generate specific data for their unique polymer systems.

Expected Physical Properties

The following tables summarize the key physical properties of P4HBMA. It is important to note that these values are largely qualitative or based on trends observed in similar polymers due to the current scarcity of specific data for P4HBMA in the literature. The primary purpose of these tables is to provide a comparative framework and highlight the parameters that require experimental determination.

Table 1: Thermal Properties of Poly(this compound)

| Property | Expected Value/Range | Significance |

| Glass Transition Temperature (Tg) | Expected to be higher than its acrylate (B77674) analog, P4HBA (Tg < -30°C).[1] Likely in the range of other polymethacrylates. | Defines the transition from a rigid, glassy state to a more flexible, rubbery state, impacting mechanical properties and processing temperatures. |

| Thermal Decomposition Temperature (Td) | Expected to be stable up to around 200-250°C, with decomposition occurring in stages. | Determines the upper-temperature limit for processing, sterilization, and application, ensuring material integrity. |

Table 2: Molecular Properties of Poly(this compound)

| Property | Expected Value/Range | Significance |

| Molecular Weight (Mn, Mw) | Application-dependent, typically in the range of 10,000 - 1,000,000 g/mol . | Influences mechanical strength, viscosity, solubility, and drug release kinetics. |

| Polydispersity Index (PDI) | Typically > 1.5 for conventional free-radical polymerization; can be < 1.5 with controlled polymerization techniques like RAFT. | Indicates the breadth of the molecular weight distribution, affecting material homogeneity and performance consistency. |

Table 3: Physicochemical and Mechanical Properties of Poly(this compound)

| Property | Expected Value/Range | Significance |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, lower alcohols) and potentially swell in water. | Determines suitable solvents for processing, purification, and formulation. Crucial for applications in biological environments. |

| Mechanical Properties | To be determined experimentally. Expected to be a flexible material above its Tg. | Tensile strength, modulus, and elongation at break are critical for applications requiring structural integrity, such as films and load-bearing hydrogels. |

Experimental Protocols

Accurate characterization of the physical properties of P4HBMA is essential for its effective application. The following sections provide detailed methodologies for key experiments.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature at which P4HBMA transitions from a glassy to a rubbery state.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry P4HBMA polymer into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.

-

Thermal Program: Subject the sample to a heat-cool-heat cycle to erase its thermal history. A typical program would be:

-

Heat from room temperature to 150°C at a rate of 10°C/min.

-

Hold at 150°C for 5 minutes to ensure complete melting of any residual crystallinity.

-

Cool from 150°C to -50°C at a rate of 10°C/min.

-

Hold at -50°C for 5 minutes to equilibrate.

-

Heat from -50°C to 200°C at a rate of 10°C/min.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of P4HBMA.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of P4HBMA into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The onset of decomposition (Td) is often taken as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates for different degradation steps.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of P4HBMA.

Methodology:

-

Sample Preparation: Dissolve the P4HBMA sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) to a known concentration (typically 1-2 mg/mL). The solvent should be the same as the GPC mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrument Setup: The GPC system should be equipped with a column set appropriate for the expected molecular weight range of the polymer and a refractive index (RI) detector.

-

Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

-

Analysis: Inject the filtered polymer solution into the GPC system. The polymer molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.

-

Data Analysis: The RI detector signal is used to generate a chromatogram. The molecular weight distribution is determined by comparing the elution times of the sample to the calibration curve. Mn, Mw, and PDI are calculated from the distribution.

Assessment of Solubility

Objective: To determine the solubility of P4HBMA in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, including water, lower alcohols (methanol, ethanol), acetone, THF, DMF, and DMSO.

-

Qualitative Assessment:

-

Place a small amount of P4HBMA (e.g., 10 mg) into a vial.

-

Add 1 mL of the test solvent.

-

Agitate the mixture at room temperature for 24 hours.

-

Visually assess the solubility as soluble (clear solution), partially soluble (swollen gel or cloudy dispersion), or insoluble (no change in the polymer).

-

-

Quantitative Assessment (for soluble systems):

-

Prepare a saturated solution by adding an excess of P4HBMA to a known volume of the solvent.

-

Agitate until equilibrium is reached.

-

Separate the undissolved polymer by centrifugation or filtration.

-

Take a known volume of the clear supernatant, evaporate the solvent, and weigh the remaining polymer.

-

Express the solubility in terms of g/L or mg/mL.

-

References

An In-depth Technical Guide to Hydroxybutyl Methacrylate (Mixture of Isomers) - CAS Number 29008-35-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxybutyl Methacrylate (B99206) (mixture of isomers), identified by CAS number 29008-35-3. This versatile monomer is of significant interest in the fields of polymer chemistry, materials science, and biomedical applications due to its unique combination of a polymerizable methacrylate group and a reactive hydroxyl group. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and polymerization, and provides a list of commercial suppliers. The information is presented to support researchers and professionals in leveraging the properties of this compound for the development of advanced materials and drug delivery systems.

Chemical and Physical Properties

Hydroxybutyl methacrylate (HBMA) is a colorless liquid. It is typically supplied as a mixture of isomers, primarily 4-hydroxybutyl methacrylate, and may also contain 2-hydroxybutyl methacrylate, depending on the synthesis route. The presence of the hydroxyl group imparts hydrophilicity and provides a site for further chemical modification.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of Hydroxybutyl Methacrylate (mixture of isomers).

| Property | Value | References |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | [1][3] |

| Density | 1.006 g/mL at 25 °C | [4] |

| Boiling Point | 180 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.45 (lit.) | [4] |

| Flash Point | 103 °C | [5] |

| Storage Temperature | 2-8°C | [4] |

| Inhibitor | Typically contains ~200 ppm monomethyl ether hydroquinone (B1673460) (MEHQ) | [4] |

Synthesis of Hydroxybutyl Methacrylate

The most common method for synthesizing hydroxybutyl methacrylate is the esterification of methacrylic acid with a butanediol, such as 1,4-butanediol (B3395766) or 1,2-butanediol.[1][2] An acid catalyst, such as p-toluenesulfonic acid, is typically used to facilitate the reaction.[2] The process often involves azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the product.[2]

Experimental Protocol: Esterification of Methacrylic Acid with 1,2-Butanediol

This protocol describes a general laboratory procedure for the synthesis of 2-hydroxybutyl methacrylate.

Materials:

-

Methacrylic acid (1.0 equivalent)

-

1,2-Butanediol (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.01 equivalents)

-

Monomethyl ether hydroquinone (MEHQ) (200 ppm)

-

Toluene (B28343) (sufficient to fill a Dean-Stark trap)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 1,2-butanediol, methacrylic acid, p-TSA, MEHQ, and toluene.[6]

-

Reaction: Heat the mixture to reflux (approximately 90-100°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.[6]

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ and filter. Remove the toluene using a rotary evaporator.[6]

-

Purification: Purify the crude product by vacuum distillation to obtain pure hydroxybutyl methacrylate.[6]

Polymerization of Hydroxybutyl Methacrylate

The methacrylate group of HBMA readily undergoes free-radical polymerization to form homopolymers or can be copolymerized with other monomers to create materials with tailored properties.[1][2] This polymerization can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), or through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7]

Experimental Protocol: Free-Radical Polymerization of Hydroxybutyl Methacrylate

This protocol outlines a general procedure for the free-radical polymerization of hydroxybutyl methacrylate in solution.

Materials:

-

Hydroxybutyl methacrylate (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (solvent)

-

Nitrogen or Argon gas

-

Methanol (for precipitation)

Procedure:

-

Inhibitor Removal: Pass the hydroxybutyl methacrylate monomer through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified hydroxybutyl methacrylate in anhydrous DMSO. Add AIBN (e.g., 0.1 wt% relative to the monomer).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Backfill the flask with an inert gas (nitrogen or argon) and immerse it in a preheated oil bath at a specific temperature (e.g., 70°C). Stir the mixture for the desired reaction time (e.g., 8 hours).

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like cold methanol.

-

Purification: Collect the precipitated polymer by filtration and dry it under vacuum.

Applications

The unique properties of poly(hydroxybutyl methacrylate) make it a valuable material in various applications:

-

Coatings and Adhesives: The hydroxyl groups enhance adhesion to polar substrates and can serve as cross-linking sites, improving the durability and chemical resistance of coatings and adhesives.[1][8]

-

Biomedical Applications: Its hydrophilicity and biocompatibility make it suitable for use in hydrogels for drug delivery, contact lenses, and tissue engineering scaffolds.[2][9]

-

Dental Materials: HBMA is used in the formulation of dental composites and adhesives.[8]

-

Polymer Synthesis: It is a versatile comonomer for creating copolymers with specific functionalities and properties.[1]

Health and Safety

Hydroxybutyl methacrylate is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction.[10] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Suppliers

Hydroxybutyl methacrylate (mixture of isomers) is available from several chemical suppliers, including:

-

Sigma-Aldrich (MilliporeSigma)[4]

-

Alfa Chemistry[6]

-

Smolecule[1]

-

Santa Cruz Biotechnology[3]

-

ChemicalBook[5]

-

TCI Chemicals[11]

-

Fisher Scientific

It is important to note that the purity and isomeric ratio may vary between suppliers, and it is recommended to consult the supplier's specifications for detailed information.

Conclusion

Hydroxybutyl methacrylate (CAS 29008-35-3) is a functional monomer with a wide range of applications, particularly in the development of advanced polymers for coatings, adhesives, and biomedical devices. This technical guide has provided an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a list of commercial suppliers. This information is intended to be a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE4436241A1 - Process for the preparation of 1,4-butanediol mono (meth) acrylate by esterification of (meth) acrylic acid with 1,4-butanediol, in which an aqueous solution of unreacted 1,4-butanediol is obtained - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Hydrophilicity and Flexibility of 4-Hydroxybutyl Methacrylate (4-HBMA) Containing Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutyl methacrylate (B99206) (4-HBMA) is a functional monomer prized for its unique combination of a hydrophilic hydroxyl group and a flexible four-carbon alkyl spacer. Polymers derived from 4-HBMA are of significant interest in the biomedical and pharmaceutical fields for applications such as hydrogels, drug delivery vehicles, and biocompatible coatings. The balance between hydrophilicity, which governs interaction with aqueous environments, and polymer chain flexibility, which dictates mechanical and thermal properties, is crucial for designing materials with tailored performance.

This technical guide provides a detailed overview of the core hydrophilic and flexible properties of poly(4-hydroxybutyl methacrylate) [P(4-HBMA)] and related copolymers. While comprehensive data for the P(4-HBMA) homopolymer is limited in publicly available literature, this guide establishes its expected property profile through a comparative analysis of closely related and well-characterized poly(hydroxyalkyl methacrylates) and poly(alkyl methacrylates). Detailed experimental protocols for key characterization techniques are provided to enable researchers to generate specific data for their unique 4-HBMA-containing systems.

Synthesis of 4-HBMA Containing Polymers

Polymers containing 4-HBMA are typically synthesized via free-radical polymerization, a versatile method compatible with a wide range of functional groups. For greater control over molecular weight, architecture, and polydispersity, living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed.[1][2]

The general scheme involves the reaction of the 4-HBMA monomer in the presence of a radical initiator, leading to the formation of long polymer chains.

Caption: General polymerization scheme for Poly(this compound).

Hydrophilicity of P(4-HBMA)

The hydrophilicity of P(4-HBMA) is primarily governed by the pendant hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules. However, the four-carbon butyl chain acts as a hydrophobic spacer, moderating the overall water affinity. This structure results in a polymer that is less hydrophilic than its shorter-chain analogue, poly(2-hydroxyethyl methacrylate) (PHEMA), but more hydrophilic than poly(n-butyl methacrylate) (PnBMA), which lacks the hydroxyl group.

Key metrics for quantifying hydrophilicity are the water contact angle (WCA) and equilibrium water uptake (also known as swelling capacity for hydrogels). A lower WCA indicates a more hydrophilic surface, while higher water uptake signifies greater absorption capacity.

Data Presentation: Comparative Hydrophilicity Data

The following table presents data for related polymers to frame the expected properties of P(4-HBMA). It is anticipated that P(4-HBMA) would exhibit properties intermediate between those of PHEMA and PnBMA.

| Polymer | Water Contact Angle (θ) | Equilibrium Water Uptake (%) | Citation(s) |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 61° ± 5° | ~32-33% | [3] |

| Poly(n-butyl methacrylate) (PnBMA) | ~85-90° | Negligible | [4] |

| Poly(this compound) (P(4-HBMA)) | Est. 70-80° | Est. < 30% | - |

Note: Estimated values for P(4-HBMA) are based on chemical structure trends and are not derived from direct experimental results found in the cited literature.

Experimental Protocol: Water Contact Angle Measurement

This protocol outlines the sessile drop method for determining the static water contact angle of a polymer film, a standard technique for assessing surface wettability.

Objective: To quantify the surface hydrophilicity of a P(4-HBMA) film.

Apparatus:

-

Contact angle goniometer with a high-resolution camera.

-

Automated or manual liquid dispensing system with a syringe.

-

Environmental chamber (to control temperature and humidity).

-

High-purity deionized water.

-

Substrate for film casting (e.g., glass slide, silicon wafer).

Methodology:

-

Sample Preparation: A thin, uniform film of the P(4-HBMA) polymer is prepared on a flat substrate by a suitable method (e.g., spin-coating, solution casting). The film is thoroughly dried under vacuum to remove any residual solvent.

-

Instrument Setup: The polymer-coated substrate is placed on the sample stage within the goniometer. The system is calibrated, and environmental conditions are set, typically to 23 ± 2 °C and 50 ± 10% relative humidity.

-

Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the syringe onto the polymer surface.

-

Equilibration & Imaging: The droplet is allowed to equilibrate on the surface for a brief period (e.g., 30-60 seconds). A high-resolution image or video of the droplet profile is captured.

-

Angle Measurement: The software analyzes the captured image. A baseline is established at the solid-liquid interface, and a tangent is applied to the droplet curve at the three-phase (solid-liquid-air) contact point. The angle formed between the baseline and the tangent is the contact angle.

-

Data Collection: The measurement is repeated at multiple locations on the sample surface (at least 5-10 measurements) to ensure statistical reliability. The final contact angle is reported as the average of these measurements with the standard deviation.

Caption: Experimental workflow for Water Contact Angle (WCA) measurement.

Flexibility of P(4-HBMA)

The flexibility of a polymer chain is strongly influenced by its chemical structure and is quantified by the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a soft, rubbery state. A lower Tg corresponds to greater flexibility at room temperature.

In the poly(alkyl methacrylate) series, increasing the length of the linear alkyl side chain generally increases chain mobility and lowers the Tg. The flexible four-carbon butyl chain in P(4-HBMA) acts as an internal plasticizer, pushing polymer chains further apart and reducing intermolecular forces, thus lowering the Tg compared to PHEMA.

Data Presentation: Comparative Thermal & Mechanical Properties

This table provides Tg and mechanical property data for related polymers to infer the expected behavior of P(4-HBMA). A lower Young's Modulus and higher elongation at break indicate greater flexibility and ductility.

| Polymer | Glass Transition Temp. (Tg) | Young's Modulus (GPa) | Elongation at Break (%) | Citation(s) |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 50 - 90 °C | ~1.0 | < 10 | |

| Poly(n-butyl methacrylate) (PnBMA) | ~20 °C | ~0.6 | > 50 | |

| Poly(this compound) (P(4-HBMA)) | Est. 15 - 30 °C | Est. < 1.0 | Est. > 20 | - |

Note: Estimated values for P(4-HBMA) are based on chemical structure trends and are not derived from direct experimental results found in the cited literature.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Tg Determination

This protocol describes the standard method for measuring the glass transition temperature of a polymer using DSC.

Objective: To determine the Tg of a P(4-HBMA) sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Hermetic aluminum DSC pans and lids.

-

Crimping press for sealing pans.

-

Inert purge gas (e.g., nitrogen).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the dry polymer (typically 5-10 mg) is placed into an aluminum DSC pan. The lid is placed on top, and the pan is hermetically sealed using a crimping press.

-

Instrument Setup: An empty, sealed aluminum pan is placed in the reference position of the DSC cell, and the sample pan is placed in the sample position. The cell is purged with an inert gas.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: The sample is heated at a controlled rate (e.g., 10-20 °C/min) to a temperature well above its expected Tg and any melting point to erase its previous thermal history.

-

Cool: The sample is then cooled at a controlled rate (e.g., 10-20 °C/min) to a temperature well below its expected Tg.

-

Second Heat: The sample is heated again at the same controlled rate as the first scan. The data from this second heating scan is used for analysis.

-

-

Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step-like change (an endothermic shift) in the baseline of the thermogram. The Tg is typically reported as the midpoint of this transition.

Caption: Experimental workflow for Tg determination using DSC.

Structure-Property Relationships

The functional properties of P(4-HBMA) are a direct consequence of its monomer structure. The interplay between the hydrophilic hydroxyl group and the flexible hydrophobic spacer dictates the polymer's overall performance and suitability for various applications.

Caption: Relationship between 4-HBMA structure and polymer properties.

Conclusion

Polymers incorporating this compound offer a compelling balance of moderate hydrophilicity and significant flexibility. The pendant hydroxyl group facilitates interaction with aqueous media, while the four-carbon alkyl chain ensures high chain mobility, resulting in a low glass transition temperature. Based on structure-property trends from related polymers, P(4-HBMA) is expected to be a soft, flexible material at room temperature with moderate water wettability. This combination makes it an excellent candidate for applications requiring biocompatibility, mechanical compliance, and controlled interactions with biological fluids, positioning it as a valuable building block for next-generation biomaterials and drug delivery systems.

References

An In-Depth Technical Guide to the Thermal Properties of Poly(4-Hydroxybutyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(4-hydroxybutyl methacrylate) [p(4-HBMA)], a polymer of significant interest in the biomedical and pharmaceutical fields due to its hydrophilic nature and potential biocompatibility. While direct experimental data for p(4-HBMA) is limited in publicly available literature, this document compiles expected thermal characteristics based on the well-documented behavior of its structural isomers and other closely related poly(hydroxyalkyl methacrylates). Detailed experimental protocols for the characterization of these properties are also provided to facilitate further research and application development.

Introduction to Poly(this compound)

Poly(this compound) is a polymer belonging to the family of poly(hydroxyalkyl methacrylates). Its structure, characterized by a methacrylate (B99206) backbone and a pendant ester group with a terminal hydroxyl functionality on a butyl chain, imparts a unique combination of properties. The hydroxyl group offers a site for further chemical modification and contributes to the polymer's hydrophilicity, making it a promising candidate for applications such as hydrogels, drug delivery systems, and biocompatible coatings. Understanding the thermal behavior of p(4-HBMA) is critical for its processing, sterilization, and performance in various applications.

Key Thermal Properties

The primary thermal properties of interest for p(4-HBMA) are its glass transition temperature (Tg) and its thermal decomposition profile. These properties dictate the material's mechanical state at different temperatures and its stability under thermal stress.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the transition of an amorphous polymer from a rigid, glassy state to a more flexible, rubbery state. For p(4-HBMA), the Tg is a key indicator of its mechanical properties at physiological and processing temperatures.

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature. The thermal degradation of poly(alkyl methacrylates) is generally understood to proceed primarily through depolymerization, yielding the corresponding monomer as the main product.[1] This process is initiated by random chain scission, leading to the formation of tertiary radicals that subsequently "unzip" to release monomer units.[1]

For poly(hydroxyalkyl methacrylates), side reactions involving the hydroxyl group can occur at elevated temperatures, potentially leading to the formation of by-products such as methacrylic acid and carbon dioxide through ester decomposition.[1] Based on comparative studies of polymers like PHEMA and poly(2-hydroxypropyl methacrylate) (PHPMA), the initial decomposition temperature for p(4-HBMA) is expected to be in the range of 195-200°C.[1]

Data Presentation

The following tables summarize the expected quantitative thermal properties of poly(this compound) based on data extrapolated from its close structural analogs.

Table 1: Estimated Glass Transition Temperature of Poly(this compound)

| Property | Estimated Value | Basis for Estimation |

| Glass Transition Temperature (Tg) | ~ 70 - 80 °C | Based on the reported Tg of Poly(2-hydroxyethyl methacrylate) (PHEMA) (~80°C) and the plasticizing effect of the longer butyl side chain.[1] |

Table 2: Estimated Thermal Decomposition Characteristics of Poly(this compound) in an Inert Atmosphere

| Parameter | Estimated Value | Basis for Estimation |

| Initial Decomposition Temperature (Tonset) | ~ 195 °C | Extrapolated from comparative studies on PHEMA (195°C) and PHPMA (196°C).[1] |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 270 - 280 °C | Extrapolated from comparative studies on PHEMA (272°C) and PHPMA (275°C).[1] |

| Residue at 450°C | < 5% | Typical for poly(methacrylates) that primarily undergo depolymerization.[1] |

Experimental Protocols

Accurate determination of the thermal properties of p(4-HBMA) requires standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature at which p(4-HBMA) undergoes a transition from a glassy to a rubbery state.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[1]

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A nitrogen or other inert gas atmosphere is maintained at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[1]

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min). This step is crucial to erase the sample's prior thermal history.[1]

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The midpoint of this transition is reported as the Tg.[1]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of p(4-HBMA).

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 3-5 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is tared to zero. The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation during the analysis.[1]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Data Acquisition and Analysis: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).[1]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for DSC and TGA.

References

Solubility of 4-Hydroxybutyl methacrylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyl methacrylate (B99206) (4-HBMA) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. Its unique molecular structure, featuring a hydrophilic hydroxyl group and a polymerizable methacrylate group, allows for the synthesis of polymers with tailored properties. A critical parameter governing the use of 4-HBMA in these applications is its solubility in various solvents. Solubility dictates the choice of reaction media for polymerization, influences purification processes, and affects the formulation of the final polymeric materials.

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybutyl methacrylate. Due to a scarcity of direct experimental data for 4-HBMA in a wide array of organic solvents, this guide employs the predictive power of Hansen Solubility Parameters (HSP) to offer a robust framework for solvent selection. Additionally, a detailed experimental protocol for the determination of monomer solubility is provided to enable researchers to ascertain precise solubility data under their specific laboratory conditions.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is the cornerstone of solubility. The Hansen Solubility Parameter (HSP) model quantifies this principle by deconstructing the total cohesive energy of a substance into three components, each representing a different type of intermolecular force:

-

δD (Dispersion forces): Arising from temporary fluctuations in electron density in molecules.

-

δP (Polar forces): Stemming from the interaction of permanent dipoles.

-

δH (Hydrogen bonding forces): Representing the strong dipole-dipole interactions of hydrogen atoms bonded to highly electronegative atoms.

Every chemical can be positioned in a three-dimensional "Hansen space" defined by these three parameters. The distance between two substances in this space, known as the Hansen distance (Ra) , is a measure of their dissimilarity. A smaller Hansen distance indicates a higher affinity and, therefore, a greater likelihood of solubility.

The Hansen distance (Ra) is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where the subscripts 1 and 2 refer to the two different molecules being compared (in this case, 4-HBMA and a solvent).

A Relative Energy Difference (RED) number is then calculated to normalize this distance relative to the interaction radius of the solute (4-HBMA). A RED value of less than 1.0 suggests a high likelihood of solubility, a value close to 1.0 indicates partial solubility, and a value greater than 1.0 points to insolubility.

RED = Ra / R₀ (where R₀ is the interaction radius of the solute)

Estimated Hansen Solubility Parameters for this compound (4-HBMA)

Table 1: Estimated Hansen Solubility Parameters for this compound (4-HBMA)

| Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 17.2 |

| δP (Polar) | 8.1 |

| δH (Hydrogen Bonding) | 9.5 |

| R₀ (Interaction Radius) | 7.0 (Estimated) |

Predicted Solubility of 4-HBMA in Various Solvents

The following table presents the predicted solubility of 4-HBMA in a range of common solvents, based on the calculated Hansen distance (Ra) and Relative Energy Difference (RED). A lower RED value suggests better solubility.

Table 2: Predicted Solubility of this compound (4-HBMA) in Common Solvents

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra | RED | Predicted Solubility |

| Alcohols | ||||||

| Methanol | 15.1 | 12.3 | 22.3 | 13.5 | 1.93 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.3 | 1.47 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.6 | 1.09 | Good |

| n-Butanol | 16.0 | 5.7 | 15.8 | 7.0 | 1.00 | Very Good |

| Ketones | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | 0.70 | Excellent |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 5.2 | 0.74 | Excellent |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | 5.3 | 0.76 | Excellent |

| Esters | ||||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 | 0.63 | Excellent |

| Butyl Acetate | 15.8 | 3.7 | 6.3 | 5.7 | 0.81 | Excellent |

| Aromatic Hydrocarbons | ||||||

| Toluene | 18.0 | 1.4 | 2.0 | 10.9 | 1.56 | Poor |

| Xylene | 17.8 | 1.0 | 3.1 | 10.5 | 1.50 | Poor |

| Chlorinated Solvents | ||||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.7 | 0.39 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.9 | 0.99 | Very Good |

| Ethers | ||||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.8 | 1.11 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.1 | 0.44 | Excellent |

| Amides | ||||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.8 | 0.83 | Excellent |

| Other Solvents | ||||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.1 | 1.59 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.6 | 1.23 | Moderate |

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.8 | 2.11 | Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 33.7 | 4.81 | Insoluble |

Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is recommended.

Experimental Protocol for Determining the Solubility of this compound

The following protocol describes a robust and widely accepted method for the experimental determination of the solubility of a liquid monomer, such as 4-HBMA, in various solvents. This method is based on the principle of isothermal equilibrium.

Materials and Equipment

-

This compound (solute)

-

A range of high-purity solvents

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI), or UV-Vis Spectrophotometer)

Experimental Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 4-HBMA in the chosen solvent at known concentrations.

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

Add an excess amount of 4-HBMA to a known volume or mass of the solvent in a glass vial. The presence of a distinct second phase (undissolved 4-HBMA) should be visually confirmed.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically requires 24 to 48 hours. The time to reach equilibrium should be determined by analyzing samples at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of 4-HBMA in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow for complete phase separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 4-HBMA) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets of 4-HBMA.

-

-

Analysis:

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Analyze the diluted sample using the calibrated analytical instrument to determine the precise concentration of 4-HBMA.

-

-

Calculation of Solubility:

-

Using the measured concentration and the dilution factor, calculate the solubility of 4-HBMA in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

-

Visualizing Key Concepts and Workflows

To aid in the understanding of the concepts and procedures described in this guide, the following diagrams have been generated.

Caption: The Hansen Solubility Sphere Concept.

Basic reactivity of the hydroxyl and methacrylate groups in 4-HBMA

An In-depth Technical Guide on the Core Reactivity of Hydroxyl and Methacrylate (B99206) Groups in 4-Hydroxybutyl Methacrylate (4-HBMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the two key functional groups in this compound (4-HBMA): the primary hydroxyl group and the methacrylate ester group. This document delves into the intrinsic chemical behavior of these moieties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for professionals in research and development.

Introduction to this compound (4-HBMA)

This compound (4-HBMA) is a bifunctional monomer possessing a primary hydroxyl (-OH) group and a methacrylate C=C double bond. This unique combination of reactive sites makes it a valuable building block in polymer chemistry, enabling the synthesis of functional polymers with tailored properties for a wide range of applications, including coatings, adhesives, and biomedical materials. The butyl spacer between the two functional groups enhances the accessibility of the hydroxyl group, influencing its reactivity.

Reactivity of the Hydroxyl Group

The hydroxyl group in 4-HBMA is a primary alcohol, and its reactivity is characteristic of this functional group. It can participate in a variety of nucleophilic reactions and can be targeted for post-polymerization modifications.

Acidity and pKa

| Parameter | Value | Reference |

| Predicted pKa | 14.99 ± 0.10 | [1] |

This pKa value is typical for a primary alcohol, indicating it is a weak acid and requires a strong base for deprotonation.

Bond Dissociation Energy

The bond dissociation energy (BDE) of the O-H bond provides insight into the energy required for homolytic cleavage, which is relevant in radical-mediated reactions.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| R-CH₂-O-H (Primary Alcohol) | 103 - 106 | [2] |

Key Reactions of the Hydroxyl Group

The primary hydroxyl group of 4-HBMA can undergo several important chemical transformations:

-

Esterification and Transesterification: The hydroxyl group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. It can also undergo transesterification with other esters. The synthesis of 4-HBMA itself is often achieved through the esterification of 1,4-butanediol (B3395766) with methacrylic acid or transesterification with methyl methacrylate.[3][4][5]

-

Urethane (B1682113) Formation: The hydroxyl group exhibits high reactivity towards isocyanates, forming stable urethane linkages. This reaction is fundamental to the production of polyurethanes. The reactivity of aliphatic hydroxyl groups, such as the one in 4-HBMA, is significantly greater than that of phenolic hydroxyls.[6]

-

Etherification: In the presence of a strong base and an alkyl halide, the hydroxyl group can be converted into an ether via the Williamson ether synthesis.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Reaction Mechanism: Urethane Formation

The reaction of the hydroxyl group of 4-HBMA with an isocyanate is a nucleophilic addition. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbon of the isocyanate group.

Caption: Reaction of 4-HBMA's hydroxyl group with an isocyanate.

Reactivity of the Methacrylate Group

The methacrylate group is characterized by a carbon-carbon double bond conjugated with a carbonyl group, making it highly susceptible to radical polymerization.

Polymerization

The methacrylate group of 4-HBMA readily undergoes free-radical polymerization to form poly(this compound). This can be achieved through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8]

Reactivity Ratios in Copolymerization

Reactivity ratios (r1 and r2) are crucial for predicting the composition of copolymers. While specific data for 4-HBMA is scarce, data for the structurally similar 2-hydroxyethyl methacrylate (HEMA) can provide valuable insights into its copolymerization behavior with other acrylic monomers.[9] An r value greater than 1 indicates a preference for adding the same monomer, while a value less than 1 suggests a preference for adding the comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| HEMA | Methyl Methacrylate (MMA) | 0.75 | 0.95 | [9] |

| HEMA | Styrene (B11656) | 0.54 | 0.43 | [9] |

These values suggest that in copolymerization, HEMA (and likely 4-HBMA) tends to alternate with comonomers like MMA and styrene rather than forming long homopolymer blocks.

Bond Dissociation Energy

The C=C bond in the methacrylate group is the primary site of reaction during polymerization.

| Bond | Bond Dissociation Energy (kcal/mol) | Note |

| C=C (pi bond) | ~63 | This is an approximate value for the pi bond component, which is the bond that breaks during polymerization. |

Reaction Mechanism: Free-Radical Polymerization

The polymerization of the methacrylate group proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps.

Caption: Key steps in the free-radical polymerization of 4-HBMA.

Experimental Protocols

Synthesis of 4-HBMA via Transesterification

This protocol is based on general procedures described in the patent literature for the synthesis of hydroxyalkyl (meth)acrylates.

Materials:

-

1,4-Butanediol

-

Methyl methacrylate

-

Dioctyltin (B90728) oxide (catalyst)

-

Hydroquinone (B1673460) monomethyl ether (polymerization inhibitor)

-

Cyclohexane (solvent)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 1,4-butanediol, methyl methacrylate, cyclohexane, and hydroquinone monomethyl ether.

-

Heat the mixture to reflux (approximately 85 °C).

-

Add the dioctyltin oxide catalyst.

-

Continue the reaction at reflux for several hours, monitoring the progress by gas chromatography to determine the conversion of reactants and the formation of 4-HBMA.

-

Once the reaction reaches the desired conversion, cool the mixture to room temperature.

-

The product can be purified by a multi-step extraction process followed by distillation under reduced pressure to remove unreacted starting materials and the solvent.

RAFT Polymerization of 4-HBMA

This is a general protocol for the controlled polymerization of 4-HBMA.

Materials:

-

This compound (4-HBMA, monomer)

-

A suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)

-

A suitable initiator (e.g., azobisisobutyronitrile, AIBN)

-

An appropriate solvent (e.g., 1,4-dioxane)

Procedure:

-

In a Schlenk flask, dissolve the 4-HBMA monomer, RAFT agent, and AIBN initiator in 1,4-dioxane.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-